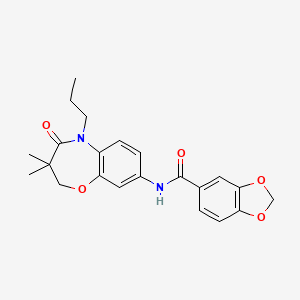

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide is a structurally complex benzodiazepine derivative featuring a benzoxazepin core fused with a benzodioxole carboxamide moiety. The benzoxazepin scaffold is characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen, while the 1,3-benzodioxole substituent introduces electron-rich aromatic and ether functionalities.

The benzodioxole carboxamide group could further influence receptor binding specificity or pharmacokinetic properties.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-4-9-24-16-7-6-15(11-18(16)27-12-22(2,3)21(24)26)23-20(25)14-5-8-17-19(10-14)29-13-28-17/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQOYNKXNQPFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines and benzodioxoles, which undergo a series of reactions such as condensation, cyclization, and amide formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Findings:

- Substituent Effects : Fluorination in Compound 3 () enhances anticonvulsant potency (ED50 = 1.4 mg/kg), whereas hydrogen substitution (Compound 4) reduces activity by ~60-fold (ED50 = 85.6 mg/kg) . This suggests electron-withdrawing groups (e.g., halogens) improve receptor affinity. The target compound’s dimethyl and propyl groups may similarly stabilize hydrophobic interactions with GABAA receptor subunits.

- Receptor Specificity : Diazepam binds both central and peripheral BZD receptors, correlating with its broader side effect profile. In contrast, alprazolam and the target compound (inferred from its benzoxazepin core) likely exhibit selectivity for central receptors, minimizing peripheral toxicity .

- Benzodioxole Contribution : The 1,3-benzodioxole carboxamide in the target compound may mimic the amido groups in PBDT derivatives (), which enhance cytotoxicity and receptor engagement through hydrogen bonding or π-π stacking .

Pharmacokinetic and Metabolic Considerations

- Lipophilicity : The 3,3-dimethyl and 5-propyl groups on the benzoxazepin ring likely increase lipophilicity compared to unsubstituted analogs (e.g., Compound 1 in ), improving CNS bioavailability.

Clinical and Preclinical Implications

While direct data for the target compound are lacking, its structural analogs highlight critical trends:

- Anticonvulsant Efficacy : Compounds with halogen or amido substituents (e.g., Compound 3, PBDT derivatives) show superior activity, suggesting the target compound’s benzodioxole carboxamide may confer similar benefits .

- Side Effect Profile : The absence of peripheral BZD receptor binding (inferred from alprazolam-like selectivity) could reduce sedation or dependency risks compared to diazepam .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.